![molecular formula C16H18N2O2 B4795269 (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine](/img/structure/B4795269.png)
(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine
Vue d'ensemble
Description
(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine, also known as FMe-MIA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of tryptamine and has a unique chemical structure that makes it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine is not fully understood. However, it is believed that the compound works by interacting with various receptors in the body, including the serotonin receptor and the TRPV1 receptor. (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has also been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects:
(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has also been shown to have analgesic properties, making it a potential candidate for the treatment of chronic pain. Additionally, (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has been found to induce apoptosis in cancer cells, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine is also highly soluble in water, making it easy to work with in aqueous solutions. However, (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine. One potential area of research is the development of (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine may have potential applications in the treatment of chronic pain and cancer. Future research may also focus on the optimization of the synthesis method for (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine to improve its yield and purity. Finally, further studies are needed to fully understand the mechanism of action of (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine and its potential toxicity.
Applications De Recherche Scientifique
(2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. (2-furylmethyl)[2-(5-methoxy-1H-indol-3-yl)ethyl]amine has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurological disorders.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-2-(5-methoxy-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-19-13-4-5-16-15(9-13)12(10-18-16)6-7-17-11-14-3-2-8-20-14/h2-5,8-10,17-18H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJHHZDWYPRRIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-3-ethanamine, N-(2-furanylmethyl)-5-methoxy- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



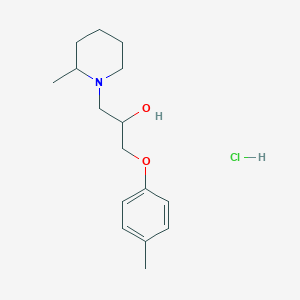
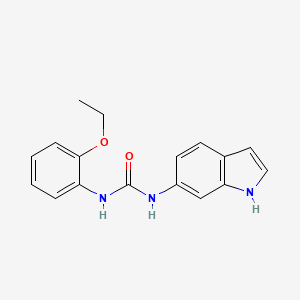
![4-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)-2-pyrrolidinone](/img/structure/B4795198.png)
![3-(acetylamino)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4795214.png)
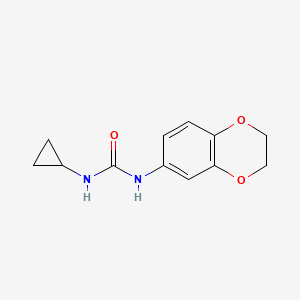
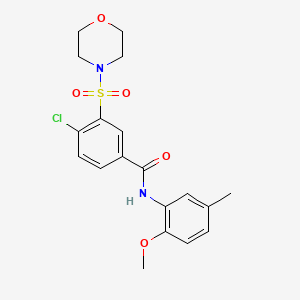
![N-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[3-methoxy-4-(2,2,2-trifluoroethoxy)benzyl]-2-thiophenesulfonamide](/img/structure/B4795250.png)
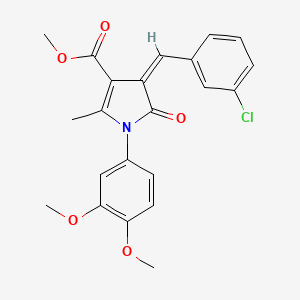
![1-methyl-5-[(4-pyridinylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4795261.png)
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4795272.png)
![1-(phenylsulfonyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B4795281.png)
![1,3,6-trimethyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4795300.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N'-(4-methylbenzyl)thiourea](/img/structure/B4795309.png)
![N-(2-furylmethyl)-2-{[5-methyl-4-(4-methylphenyl)-3-thienyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4795314.png)